7-Bromo-2-cyclopropylquinazolin-4(3H)-one
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Overview
Description
7-Bromo-2-cyclopropylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-cyclopropylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with isocyanates or amides.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via alkylation reactions using cyclopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted quinazolinones and their derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on its specific biological activity. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylquinazolin-4(3H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.
7-Chloro-2-cyclopropylquinazolin-4(3H)-one: Similar structure with chlorine instead of bromine, which may affect its chemical properties and interactions.
7-Bromoquinazolin-4(3H)-one: Lacks the cyclopropyl group, which could influence its overall activity and applications.
Uniqueness
7-Bromo-2-cyclopropylquinazolin-4(3H)-one’s unique combination of a bromine atom and a cyclopropyl group may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-bromo-2-cyclopropyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-4-8-9(5-7)13-10(6-1-2-6)14-11(8)15/h3-6H,1-2H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANKARPPDCYWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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